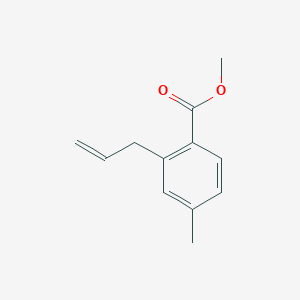
2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE is a heterocyclic compound that features a benzothiophene core with a 2-methyldioxolane substituent. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and organic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE typically involves the cyclization of appropriate precursors. One common method is the electrophilic cyclization of 2-(2-methyl-1,3-dioxolan-2-yl)phenylacetylene with sulfur sources under acidic conditions . The reaction is usually carried out in solvents like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to minimize by-products and ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene core to dihydrobenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Applications De Recherche Scientifique
2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, leading to various pharmacological effects. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: The parent compound without the dioxolane substituent.
2-Methylbenzothiophene: A methyl group attached to the benzothiophene core.
Dioxolane-substituted thiophenes: Compounds with similar dioxolane substituents but different core structures.
Uniqueness
2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE is unique due to the presence of both the benzothiophene core and the 2-methyldioxolane substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H12O2S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
2-(1-benzothiophen-6-yl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C12H12O2S/c1-12(13-5-6-14-12)10-3-2-9-4-7-15-11(9)8-10/h2-4,7-8H,5-6H2,1H3 |
Clé InChI |
RMGCISMKFWMMHV-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2=CC3=C(C=C2)C=CS3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanol](/img/structure/B8696245.png)
![Dichloro[1,3-bis(diphenylphosphino)propane]nickel](/img/structure/B8696258.png)




![2-Amino-3-[(4-chlorobenzyl)oxy]pyridine](/img/structure/B8696279.png)






